

A Technical Guide to (R)-2-Bromo-1-phenylethanol: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 2-Bromo-1-phenylethanol

Cat. No.: B1266663

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This technical guide provides an in-depth overview of (R)-2-Bromo-1-phenylethanol, a chiral alcohol that serves as a critical intermediate in the synthesis of pharmaceutically active compounds. The document details its physicochemical properties, outlines validated experimental protocols for its enantioselective synthesis, and discusses its applications in drug development, catering to researchers, scientists, and professionals in the field.

Core Properties of (R)-2-Bromo-1-phenylethanol

(R)-2-Bromo-1-phenylethanol is a chiral compound whose stereochemistry is essential for the biological activity of many target molecules.^[1] Its physical and chemical properties are summarized below.

Property	Value
CAS Number	73908-23-3[2][3][4]
Molecular Formula	C ₈ H ₉ BrO[2][3]
Molecular Weight	201.06 g/mol [2][3][4]
Melting Point	54-56 °C[5]
Boiling Point	243.5 °C (Predicted)[5]
Density	1.470 g/cm ³ (Predicted)[5]
Appearance	Colorless to pale yellow liquid or solid[4]

Enantioselective Synthesis of (R)-2-Bromo-1-phenylethanol

The production of enantiomerically pure (R)-2-Bromo-1-phenylethanol is paramount for its use in pharmaceutical synthesis. The most prevalent strategies involve the asymmetric reduction of the prochiral ketone, 2-bromoacetophenone, through either chemocatalysis or biocatalysis.[1]

Comparison of Key Synthetic Methods

The selection of a synthetic route often depends on factors such as yield, enantioselectivity, cost, and scalability. Below is a comparison of two primary methods.

Parameter	Catalytic Asymmetric Reduction	Biocatalytic Asymmetric Reduction
Starting Material	2-Bromoacetophenone	2-Bromoacetophenone
Catalyst	(R)-Methyl-CBS-oxazaborolidine	Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) [1][6]
Reducing Agent	Borane dimethyl sulfide complex (BH ₃ ·DMS)	NADPH/NADH (with cofactor regeneration system)[2]
Typical Yield	High	High
Enantiomeric Excess (ee)	>95%	>99%

Experimental Protocols

Detailed methodologies for the chemical and biological synthesis of (R)-**2-Bromo-1-phenylethanol** are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent batches.

Protocol 1: Asymmetric Reduction using a CBS Catalyst

This method employs the Corey-Bakshi-Shibata (CBS) catalyst for the highly enantioselective reduction of 2-bromoacetophenone.[1]

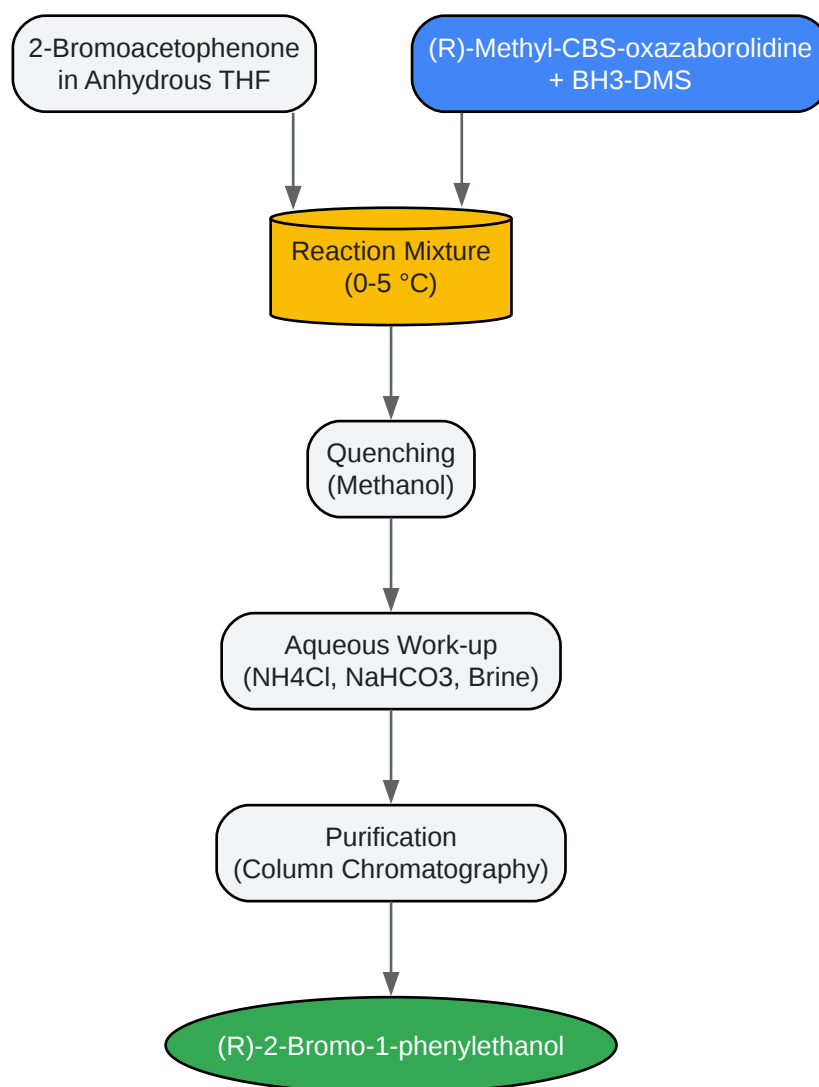
Materials:

- 2-Bromoacetophenone
- (R)-Methyl-CBS-oxazaborolidine (1 M in toluene)
- Borane dimethyl sulfide complex (BH₃·DMS)
- Anhydrous Tetrahydrofuran (THF)
- Methanol
- Saturated aqueous ammonium chloride (NH₄Cl)

- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (DCM) or Ethyl acetate

Procedure:

- **Reaction Setup:** Equip a multi-neck, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Charge the flask with anhydrous THF and cool it to 0-5 °C using an ice bath.[\[1\]](#)
- **Catalyst and Borane Addition:** Add (R)-Methyl-CBS-oxazaborolidine (0.1 equivalents) to the cooled THF. Subsequently, add borane dimethyl sulfide complex (1.0-1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 15 minutes.[\[1\]](#)
- **Substrate Addition:** Prepare a solution of 2-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5 °C.[\[1\]](#)
- **Quenching:** After the reaction is complete, carefully quench it by the slow, dropwise addition of methanol at 0-5 °C to decompose excess borane. Allow the mixture to warm to room temperature and stir for 30 minutes.[\[1\]](#)
- **Work-up:** Add saturated aqueous NH_4Cl and stir for another 30 minutes. Separate the organic layer and extract the aqueous layer three times with dichloromethane or ethyl acetate.[\[1\]](#)
- **Purification:** Combine the organic layers and wash with saturated aqueous NaHCO_3 followed by brine. Dry the organic phase over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (R)-**2-Bromo-1-phenylethanol**.[\[1\]](#)



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CBS-Catalyzed Asymmetric Reduction Workflow

Protocol 2: Biocatalytic Asymmetric Reduction

This protocol utilizes a whole-cell system expressing a ketoreductase (KRED) or alcohol dehydrogenase (ADH) for the enantioselective reduction of 2-bromoacetophenone. This approach is considered a green chemistry alternative.[6]

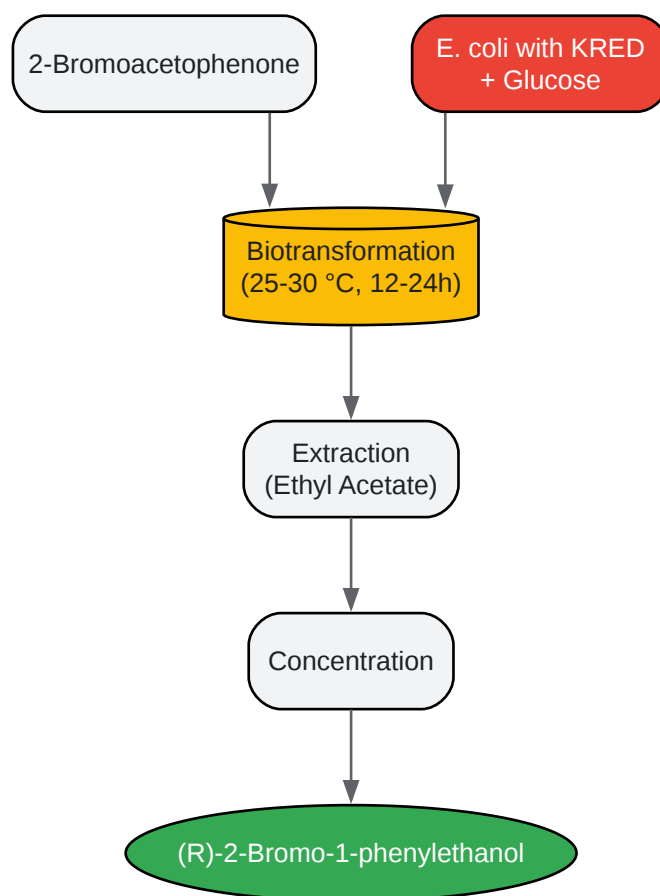
Materials:

- 2-Bromoacetophenone

- E. coli cells expressing a suitable ketoreductase
- Glucose (as co-substrate for cofactor regeneration)
- Yeast extract and Peptone (for culture medium)
- Phosphate buffer (e.g., pH 7.0)
- Isopropanol or DMSO (as a co-solvent)
- Ethyl acetate

Procedure:

- Cell Culture and Harvest: Cultivate the E. coli strain expressing the desired ketoreductase in a suitable growth medium. Harvest the cells via centrifugation.[6]
- Biotransformation Setup: Resuspend the harvested cells in a phosphate buffer containing glucose. Transfer this cell suspension to a bioreactor or a large flask.[1]
- Substrate Addition: Dissolve 2-bromoacetophenone in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO and add it to the cell suspension.[1][6]
- Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation for 12-24 hours. Monitor the reaction progress and enantiomeric excess by chiral HPLC.[1][6]
- Extraction: Upon completion, extract the mixture with ethyl acetate. Combine the organic layers.[6]
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-**2-Bromo-1-phenylethanol**. Further purification can be performed if necessary.[6]



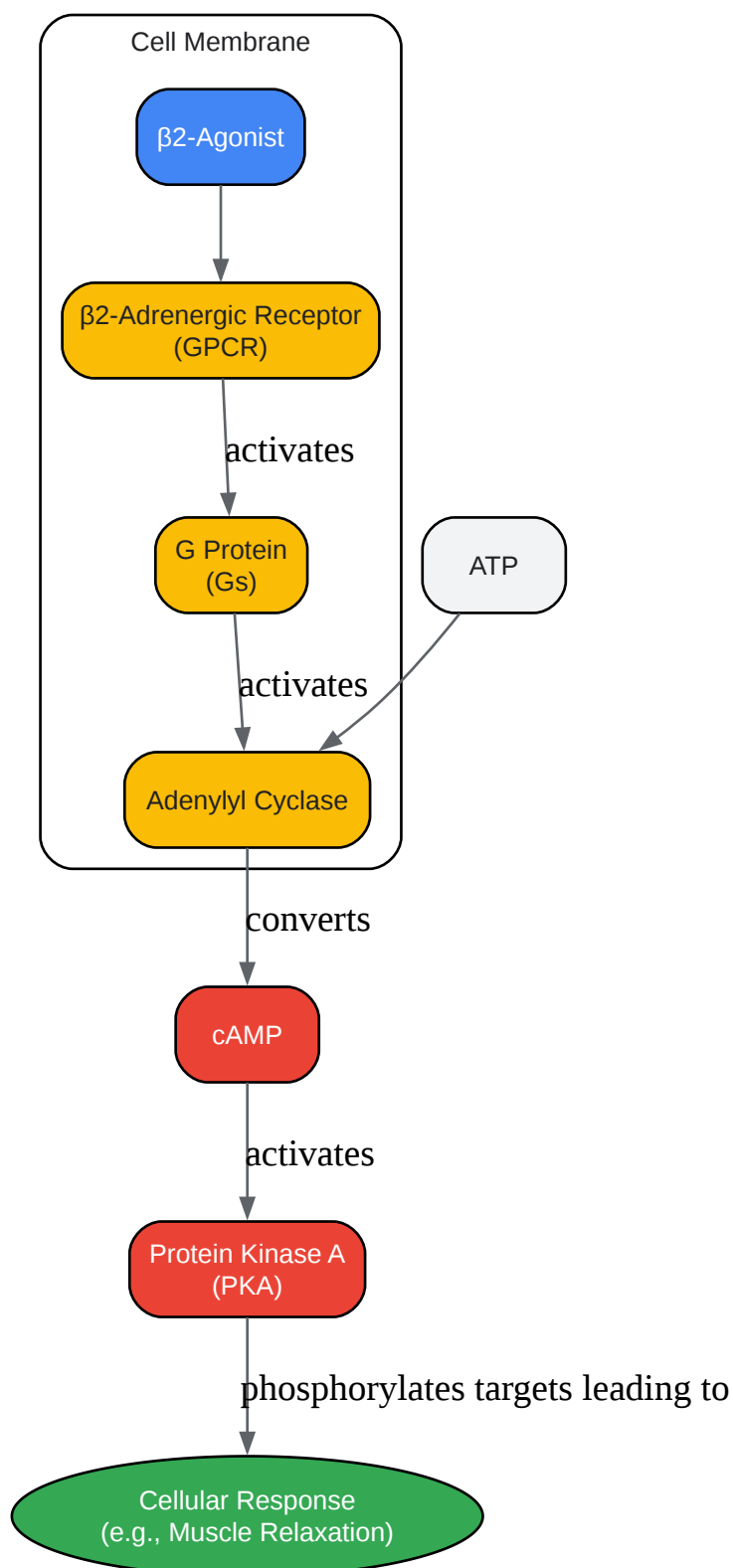
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Biocatalytic Reduction Workflow

Applications in Drug Development

(R)-2-Bromo-1-phenylethanol is a valuable chiral precursor, particularly in the synthesis of β 2-adrenoceptor agonists used in the treatment of asthma and other respiratory conditions. The specific (R)-configuration at the hydroxyl-bearing carbon is often crucial for potent and selective interaction with the target receptor. The bromo group acts as a versatile chemical handle for introducing an amine group, which is a key structural feature of the phenylethanolamine scaffold found in many β 2-agonists.[2]

The therapeutic effect of these agonists is mediated through the β 2-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to smooth muscle relaxation in the airways.



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β2-Adrenergic Receptor Signaling Pathway

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